molecular formula C16H18N2O5 B3834919 6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3834919
M. Wt: 318.32 g/mol
InChI Key: LDKAFBIUXBBVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle . The isoquinoline ring is substituted with various functional groups including a nitro group, a furyl group, and methoxy groups .


Molecular Structure Analysis

The molecule contains an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The presence of the nitro group, furyl group, and methoxy groups will have an impact on the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The methoxy groups are electron-donating, which could enhance the reactivity of the molecule towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the nitro group could increase the polarity of the molecule .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some isoquinoline derivatives have been found to have antibacterial properties .

Safety and Hazards

As with any chemical compound, handling “6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry. The synthesis could be optimized, and the effects of different substitutions on the isoquinoline ring could be investigated .

properties

IUPAC Name

6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-21-14-7-11-5-6-17(9-12(11)8-15(14)22-2)10-13-3-4-16(23-13)18(19)20/h3-4,7-8H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKAFBIUXBBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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